Cas no 125033-63-8 (1-benzyl-3-(methylamino)methylpyrrolidin-3-ol)

1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol
- 3-Pyrrolidinol, 3-[(methylamino)methyl]-1-(phenylmethyl)-
- 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol
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- インチ: 1S/C13H20N2O/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6,14,16H,7-11H2,1H3
- InChIKey: ALQKSQZYQZHXLJ-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC)CN(CC2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-156221-1.0g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 1g |
$770.0 | 2023-05-24 | ||
Enamine | EN300-156221-10.0g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 10g |
$3315.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00991126-1g |
1-Benzyl-3-((methylamino)methyl)pyrrolidin-3-ol |
125033-63-8 | 95% | 1g |
¥3808.0 | 2023-04-04 | |
Enamine | EN300-156221-0.05g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 0.05g |
$179.0 | 2023-05-24 | ||
Enamine | EN300-156221-250mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 250mg |
$383.0 | 2023-09-25 | ||
Enamine | EN300-156221-2500mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 2500mg |
$1509.0 | 2023-09-25 | ||
Enamine | EN300-156221-0.1g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 0.1g |
$268.0 | 2023-05-24 | ||
Enamine | EN300-156221-2.5g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 2.5g |
$1509.0 | 2023-05-24 | ||
Enamine | EN300-156221-1000mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 1000mg |
$770.0 | 2023-09-25 | ||
Enamine | EN300-156221-100mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 100mg |
$268.0 | 2023-09-25 |
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1-benzyl-3-(methylamino)methylpyrrolidin-3-olに関する追加情報
Professional Introduction to 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol (CAS No. 125033-63-8)
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 125033-63-8, belongs to the pyrrolidine class of molecules, which are well-known for their role in various pharmacological applications. The presence of a benzyl group and a methylamino side chain enhances its chemical complexity and suggests a broad spectrum of possible interactions with biological targets.
The structural framework of 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol consists of a pyrrolidine ring substituted with a benzyl moiety at the 1-position and a methylamino group at the 3-position, along with a hydroxyl group at the same position. This configuration makes it an intriguing candidate for further investigation in drug discovery. The compound’s ability to engage with multiple biological pathways is further supported by its molecular flexibility and the presence of multiple functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other forms of molecular recognition.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have indicated that compounds with similar structural motifs may exhibit properties relevant to central nervous system (CNS) disorders, including potential effects on neurotransmitter systems. The benzyl group and methylamino moiety are particularly noteworthy, as they are frequently found in bioactive molecules that modulate neuronal activity.
In vitro studies have begun to explore the pharmacological profile of 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol, focusing on its interactions with enzymes and receptors involved in neurodegenerative diseases. Preliminary data suggest that this compound may possess properties that could be beneficial in the development of novel therapeutic strategies for conditions such as Alzheimer’s disease and Parkinson’s disease. The hydroxyl group at the 3-position of the pyrrolidine ring is also of interest, as it can serve as a site for further chemical modification to enhance drug-like properties.
The synthesis of 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrrolidine core, followed by functionalization with the benzyl group and methylamino side chain. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. These techniques not only improve the scalability of production but also allow for greater diversity in molecular design.
The potential applications of this compound extend beyond CNS disorders. Its structural features make it a promising candidate for investigating its role in other therapeutic areas, such as inflammation and immunomodulation. The methylamino group, in particular, is known to be involved in various biological processes, including signal transduction and enzyme regulation. By modulating these pathways, 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol could potentially offer new insights into disease mechanisms and therapeutic interventions.
As research continues to uncover the biological significance of pyrrolidine derivatives, compounds like 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol are likely to play a crucial role in future drug development pipelines. The integration of experimental data with computational predictions will be essential in deciphering their full pharmacological potential. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be necessary to translate these findings into tangible therapeutic benefits for patients worldwide.
The safety and efficacy of any new drug candidate must be rigorously evaluated through preclinical studies before proceeding to human trials. Initial toxicity assessments will focus on determining the compound’s metabolic stability, distribution patterns, excretion pathways, and potential side effects. These studies will provide critical information for optimizing dosing regimens and identifying any contraindications or adverse reactions that may arise during clinical use.
In conclusion, 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol (CAS No. 125033-63-8) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive target for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly contribute valuable insights into the development of new treatments for various diseases.
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